3-[4-(5-bromofuran-2-carbonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine
CAS No.: 1060193-07-8
Cat. No.: VC11910880
Molecular Formula: C18H16BrN5O2
Molecular Weight: 414.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1060193-07-8 |
|---|---|
| Molecular Formula | C18H16BrN5O2 |
| Molecular Weight | 414.3 g/mol |
| IUPAC Name | (5-bromofuran-2-yl)-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C18H16BrN5O2/c19-16-5-4-15(26-16)18(25)24-10-8-23(9-11-24)17-6-3-14(21-22-17)13-2-1-7-20-12-13/h1-7,12H,8-11H2 |
| Standard InChI Key | MAWOGWAFPRPDCF-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=NN=C(C=C2)C3=CN=CC=C3)C(=O)C4=CC=C(O4)Br |
| Canonical SMILES | C1CN(CCN1C2=NN=C(C=C2)C3=CN=CC=C3)C(=O)C4=CC=C(O4)Br |
Introduction
3-[4-(5-Bromofuran-2-carbonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine is a complex heterocyclic compound that combines pyridazine, pyridine, and piperazine moieties with a bromofuran substituent. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug discovery targeting various biological activities.
Structural Features
Molecular Formula: C16H14BrN5O2
Molecular Weight: ~388.22 g/mol
Key Functional Groups:
-
Pyridazine core
-
Pyridine ring
-
Piperazine moiety
-
5-Bromofuran carbonyl group
The presence of these functional groups provides a versatile framework for interaction with biological targets, making it a candidate for pharmacological studies.
Synthesis
The synthesis of this compound typically involves:
-
Formation of the pyridazine core: Pyridazines are synthesized through cyclization reactions involving hydrazine derivatives and dicarbonyl compounds.
-
Introduction of the bromofuran moiety: The bromofuran group is added via acylation reactions using 5-bromofuran-2-carbonyl chloride.
-
Piperazine substitution: Piperazine is incorporated through nucleophilic substitution or coupling reactions.
-
Pyridine attachment: The pyridine ring is introduced using cross-coupling methods such as Suzuki or Heck reactions.
Biological Activity
Preliminary studies suggest that compounds with similar structures exhibit diverse biological activities, including:
-
Antimicrobial Properties: Related heterocyclic compounds have shown activity against bacterial and fungal strains due to their ability to disrupt microbial enzymes .
-
Anticancer Potential: The pyridazine-pyridine framework has been explored for its ability to inhibit kinases involved in cancer cell proliferation .
-
Neurological Applications: Piperazine derivatives are known for their interaction with neurotransmitter pathways, suggesting potential use in neurodegenerative diseases .
Analytical Characterization
The compound can be characterized using the following techniques:
-
Nuclear Magnetic Resonance (NMR): Provides detailed information about the hydrogen and carbon environments.
-
Example: Signals for aromatic protons in the pyridine and furan rings.
-
-
Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
-
Infrared Spectroscopy (IR): Identifies functional groups such as carbonyl (C=O) and bromofuran vibrations.
-
Elemental Analysis: Verifies the molecular composition.
Potential Applications
a) Drug Discovery:
-
The compound's structure suggests potential as a kinase inhibitor or antimicrobial agent due to its heteroaromatic rings and functional groups.
b) Chemical Probes:
-
Its ability to bind selectively to biological targets makes it useful as a probe in biochemical assays.
c) Material Science:
-
Heterocyclic compounds like this are being explored for their electronic properties in organic semiconductors.
Limitations and Challenges
-
Synthetic Complexity: Multi-step synthesis increases production costs and scalability challenges.
-
Stability Issues: Brominated compounds may undergo degradation under certain conditions.
-
Toxicity Concerns: Further studies are required to evaluate its safety profile.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume